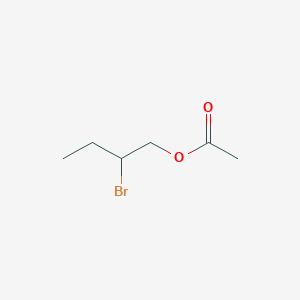

2-Bromobutyl acetate

Description

Contextualization of Bromoalkyl Esters in Contemporary Organic Chemistry

Bromoalkyl esters are a class of organic compounds that feature both an ester functional group and a bromine atom attached to an alkyl chain. This bifunctional nature makes them highly valuable intermediates in a multitude of organic transformations. The presence of the bromine atom, a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with a wide array of nucleophiles. cymitquimica.comrsc.org

These compounds are frequently employed as alkylating agents in reactions such as Williamson ether synthesis, esterification, and the formation of amines. cymitquimica.com Their ability to introduce a defined four-carbon unit (in the case of bromobutyl esters) is particularly useful in the stepwise assembly of more complex molecules, including active pharmaceutical ingredients and agrochemicals. cymitquimica.comamazonaws.com The ester moiety, while generally less reactive than the alkyl bromide, can be hydrolyzed or transformed into other functional groups, adding another layer of synthetic versatility. amazonaws.com The reactivity of bromoalkyl esters is influenced by the position of the bromine atom; for instance, primary bromides are typically more reactive in SN2 reactions than secondary bromides due to reduced steric hindrance. libretexts.org

Scope and Significance of 2-Bromobutyl Acetate (B1210297) in Advanced Synthesis

2-Bromobutyl acetate is a specific bromoalkyl ester that has emerged as a compound of interest in specialized research applications. biosynth.com As an experimental chemical, its full range of applications is still being explored, but its structure suggests a role as a versatile synthetic intermediate. biosynth.com The compound's IUPAC name is this compound, and it is identified by the CAS number 13333-04-5. biosynth.comnih.gov

A significant research finding is the identification of this compound as a dehydrogenase inhibitor. biosynth.com Dehydrogenases are a broad class of enzymes that catalyze the oxidation of a substrate by transferring a hydride (H⁻) to an acceptor, such as NAD⁺ or FAD. They are critical in numerous metabolic pathways, including energy production and steroid metabolism. google.com The inhibition of specific dehydrogenases is a key strategy in the development of therapeutic agents for various diseases, including cancer and metabolic disorders. google.comcore.ac.uk The potential for this compound to act as a dehydrogenase inhibitor underscores its importance in biochemical and medicinal chemistry research, providing a scaffold for the design of new, more potent, and selective inhibitors. biosynth.com Its utility in organic synthesis is centered on its role as a reactive building block for creating more complex molecules with potential biological activity. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromobutyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-6(7)4-9-5(2)8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURAWRUJYKNGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromobutyl Acetate and Its Structural Analogs

Established Synthetic Pathways for Bromobutyl Acetates

Traditional methods for synthesizing bromobutyl acetates are reliable and widely documented in chemical literature. They typically involve straightforward acetylation or halogenation reactions.

A primary route to bromobutyl acetates is the acetylation of the corresponding bromobutanol. This reaction involves treating the bromo-alcohol with an acetylating agent to form the ester. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. asianpubs.org

A specific example is the synthesis of (+/-)-2-methyl-4-bromobutanol acetate (B1210297), a structural analog. In this process, (+/-)-2-methyl-4-bromobutanol is reacted with acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and a solvent such as dichloromethane. google.com The reaction proceeds to completion, and after quenching and purification, yields the desired acetylated product. google.com Another approach involves using zinc chloride as an inexpensive and less toxic catalyst for the acetylation of various alcohols under solvent-free conditions, with acetyl chloride often being the more effective acetylating agent. asianpubs.org

Research has also demonstrated the use of lipase-catalyzed stereoselective acetylation. For instance, the Candida antarctica lipase (B570770) B (CALB) enzyme can selectively acetylate one stereoisomer of a hemiacetal deoxy sugar ester, allowing for the resolution of diastereomers. researchgate.net This chemoenzymatic approach highlights a method for achieving high stereochemical purity in complex molecules. researchgate.net

Table 1: Examples of Acetylation Reactions

| Starting Material | Reagents | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| (+/-)-2-methyl-4-bromobutanol | Acetic anhydride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane, Room Temperature | (+/-)-2-methyl-4-bromobutanol acetate | google.com |

| General Alcohols | Acetyl chloride or Acetic anhydride | Zinc Chloride (ZnCl2) | Solvent-free, Room Temperature | Corresponding Acetates | asianpubs.org |

An alternative to acetylating a pre-halogenated alcohol is to introduce the halogen via the cleavage of a precursor molecule, such as a cyclic ether. Ethers are generally unreactive but can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. masterorganicchemistry.com

A well-documented example is the synthesis of 4-bromobutyl acetate from tetrahydrofuran (B95107) (THF). rsc.org In this reaction, THF is subjected to ring-opening cleavage using acetyl chloride and a bromide source like potassium bromide. rsc.org This method has also been explored with various Lewis acid catalysts, such as iodine, which can facilitate the cleavage of cyclic ethers with acyl chlorides under solvent-free conditions to produce halogenated esters. mdpi.com The mechanism of acidic cleavage depends on the ether's structure; primary and secondary alkyl groups typically react via an SN2 pathway, while ethers with tertiary, benzylic, or allylic groups may proceed through an SN1 mechanism due to the formation of stable carbocations. libretexts.orglibretexts.org

Table 2: Synthesis of 4-Bromobutyl Acetate via Ether Cleavage

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Tetrahydrofuran | Acetyl chloride, Potassium bromide | Acetonitrile, 0°C to Room Temp., 36h | 85% | rsc.org |

| Tetrahydrofuran | Acyl chloride | Iodine (10 mol%) | Good to Excellent | mdpi.com |

Advanced Synthetic Techniques for Bromoalkyl Esters

Modern synthetic chemistry seeks to improve upon traditional methods by employing advanced techniques that can offer higher yields, greater selectivity, reduced reaction times, and more environmentally friendly conditions.

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.orgslideshare.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion from the aqueous phase into the organic phase, where it can react with an organic substrate. crdeepjournal.orgslideshare.net

This methodology is applicable to esterification and halogenation reactions. For instance, PTC has been used for the esterification of organic acids with 1-bromobutane. mdpi.com In this system, the acid is converted to its anion in the aqueous phase, which then pairs with the PTC catalyst and moves into the organic phase to react with the alkyl bromide. mdpi.com PTC can also be applied to the halogenation of esters. An enantioselective phase-transfer α-chlorination and bromination of β-keto esters has been reported using Cinchona-derived catalysts, achieving high yields and enantioselectivity. researchgate.net The efficiency of PTC is influenced by factors such as the structure of the catalyst, which affects its solubility in the organic phase and its ability to pair with the reacting anion. acsgcipr.org

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, often in the absence of a solvent. rsc.orgnih.gov This technique is recognized as a form of green chemistry because it can reduce or eliminate the need for hazardous solvents, decrease reaction times, and sometimes improve yields and selectivity. rsc.org

While direct mechanochemical synthesis of 2-bromobutyl acetate is not extensively documented, the principles have been successfully applied to related transformations. For example, an external catalyst-free and solvent-less mechanochemical method has been developed for the synthesis of α-halo alkylboronic esters through a multicomponent coupling process under ball-milling conditions. nih.gov This demonstrates the potential of mechanochemistry for forming carbon-halogen bonds in ester-containing molecules. nih.gov Other research has shown the direct amidation of simple esters via ball milling, indicating that ester functional groups are compatible with mechanochemical conditions. cardiff.ac.uk These examples suggest that a mechanochemical approach for synthesizing bromoalkyl esters is a feasible and sustainable alternative to traditional solution-phase methods.

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netnih.gov

This technology has been successfully applied to the synthesis of brominated esters. In one study, microwave irradiation was used for the synthesis of ethyl 3-bromo-3-(thiophen-2-yl) propionate. nih.gov The reaction of the corresponding ester with bromine in chloroform (B151607) proceeded efficiently to yield the brominated product. nih.gov Another application involves the microwave-assisted condensation of substituted benzaldehydes with amino acid esters, showcasing the compatibility of ester functionalities with microwave conditions. irphouse.com Furthermore, microwave heating has been employed in the preparation of monomers for polymethacrylates containing brominated carbazolyl pendant groups, highlighting its utility in creating complex brominated structures. vot.pl These methods are often praised for being rapid, efficient, and reliable for accessing a wide range of functionalized molecules. rsc.org

Flow Chemistry Applications in Bromoalkyl Ester Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages for the synthesis of bromoalkyl esters. spirochem.com This technology enables superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, selectivity, and safety. labunlimited.comnih.gov

The synthesis of bromoalkyl esters can be highly exothermic, particularly during bromination steps. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid and efficient heat exchange, mitigating the risks of thermal runaways and improving the safety of the process. nih.gov This precise temperature control ensures that the reaction proceeds under optimal isothermal conditions, which can lead to better product yields and purity. labunlimited.com

Furthermore, flow chemistry facilitates faster reaction optimization. By simply altering the flow rates of the reagent streams, chemists can rapidly screen a wide range of reaction conditions, including reagent ratios and reaction times, to identify the optimal parameters for the synthesis. labunlimited.com This capability is particularly advantageous for multi-step syntheses or for the creation of libraries of structural analogs.

While specific research detailing the flow synthesis of this compound is not extensively published, the principles can be applied from related processes. For instance, the continuous flow synthesis of 2-(C-glycosyl)acetates from pyranoses has demonstrated improved yields at higher temperatures and pressures compared to batch procedures. nih.gov A similar approach could be envisioned for the synthesis of this compound, potentially involving the reaction of a suitable precursor with a brominating agent in a heated and pressurized flow reactor. The use of automated flow systems also allows for the integration of in-line analysis and purification modules, streamlining the entire production process from reactants to the final purified product. spirochem.com

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Bromoalkyl Esters

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control nih.gov |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reaction volume labunlimited.com |

| Reaction Time | Longer, includes heating/cooling of reactor | Faster, rapid heating/cooling of stream labunlimited.com |

| Optimization | Time-consuming, requires multiple batch runs | Rapid, easy variation of parameters labunlimited.com |

| Scalability | Complex, often requires process redesign | Simpler, through numbering-up or sizing-up nih.gov |

Green Chemistry Principles in Bromobutyl Acetate Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This involves the use of less hazardous reagents and solvents, the development of catalytic methods, and the minimization of waste.

A key aspect of greening the synthesis of bromobutyl acetates is the choice of solvent and catalyst. For example, a patented green synthesis method for tert-butyl bromoacetate (B1195939) utilizes a perfluorinated sulfonic resin as a solid, recyclable catalyst with oxolane as the solvent. google.com This approach avoids the use of more toxic reagents like thionyl chloride and minimizes the production of acidic waste streams. google.com The reaction of bromoacetic acid with isobutene is carried out at a low temperature (0-10 °C), further enhancing the safety and energy efficiency of the process. google.com

Another strategy involves the use of atom-economical reactions. Traditional methods for producing bromoalkyl esters may involve multi-step processes with the formation of byproducts. Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. For instance, an improved process for preparing 2-bromoethyl acetate involves the reaction of ethylene (B1197577) glycol with an aqueous solution of hydrogen bromide and acetic acid in the presence of a solvent that forms an azeotrope with water. google.com This allows for the continuous removal of water, driving the reaction to completion and improving the yield. google.com

The principles of green chemistry also encourage the use of renewable feedstocks and the design of biodegradable products. While the direct synthesis of this compound from renewable resources is still an area of research, the broader application of these principles is evident in the synthesis of related compounds. For example, some green chemistry methods involve reactions carried out under microwave irradiation without a solvent, which can significantly reduce reaction times and energy consumption. mdpi.com

Table 2: Green Chemistry Approaches in Bromoacetate Synthesis

| Green Chemistry Principle | Application in Bromoacetate Synthesis | Reference |

|---|---|---|

| Use of Safer Solvents | Utilization of oxolane instead of more hazardous solvents. | google.com |

| Catalysis | Employment of a recyclable perfluorinated sulfonic resin catalyst. | google.com |

| Atom Economy | Direct reaction of bromoacetic acid with isobutene. | google.com |

| Energy Efficiency | Low reaction temperatures (0-10 °C) or use of microwave irradiation. | google.commdpi.com |

| Waste Prevention | Avoidance of reagents like thionyl chloride that produce significant waste. | google.com |

Reaction Mechanisms and Reactivity of 2 Bromobutyl Acetate

Nucleophilic Substitution Reactions of 2-Bromobutyl Acetate (B1210297)

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. wikipedia.org For 2-bromobutyl acetate, the carbon atom bonded to the bromine is the electrophilic center. The reactivity in these reactions is influenced by the structure of the substrate, the nature of the nucleophile, the stability of the leaving group, and the solvent used. libretexts.org

SN2 Reaction Pathways

The bimolecular nucleophilic substitution (SN2) reaction is a primary pathway for secondary alkyl halides like this compound. This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.comyoutube.com

A key characteristic of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This approach minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is the C-Br antibonding orbital.

The transition state of an SN2 reaction involves a pentacoordinate carbon atom, with partial bonds to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.com A significant stereochemical outcome of this mechanism is the inversion of configuration at the chiral center, often referred to as a Walden inversion. masterorganicchemistry.com For example, if (S)-2-bromobutane reacts with an acetate nucleophile, the product, 2-butyl acetate, will have the (R) configuration. chegg.com

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, as described by the rate law: Rate = k[Substrate][Nucleophile]. youtube.com Factors that favor the SN2 pathway include the use of a strong, unhindered nucleophile, a polar aprotic solvent (which solvates the cation but not the nucleophile, thus enhancing its reactivity), and a substrate with minimal steric hindrance around the reaction center. libretexts.orgmasterorganicchemistry.com As a secondary alkyl halide, this compound is more sterically hindered than a primary halide but can still readily undergo SN2 reactions. masterorganicchemistry.com

Table 1: Factors Influencing SN2 Reactions

| Factor | Favorable Condition for SN2 | Rationale |

|---|---|---|

| Substrate | Methyl > Primary > Secondary | Minimizes steric hindrance for backside attack. masterorganicchemistry.com |

| Nucleophile | Strong, high concentration | The nucleophile is involved in the rate-determining step. youtube.com |

| Leaving Group | Weak base (e.g., I-, Br-, TsO-) | A stable anion is a better leaving group. libretexts.org |

| Solvent | Polar Aprotic (e.g., Acetone, DMSO) | Enhances nucleophile reactivity by not solvating it. wikipedia.org |

SN2' Rearrangements and Allylic Systems

While this compound itself is a saturated alkyl halide, its unsaturated analogs, known as allylic halides, can undergo a related substitution pathway called the SN2' reaction. bac-lac.gc.ca An allylic system contains a carbon-carbon double bond adjacent to the carbon bearing the leaving group. In an SN2' reaction, the nucleophile attacks the carbon-carbon double bond (at the γ-position) instead of the carbon directly attached to the leaving group (the α-position). lscollege.ac.in

This attack occurs via a conjugate addition mechanism, where the electron pair from the nucleophile forms a bond with the terminal carbon of the double bond, causing the π-bond to shift and displace the leaving group from the adjacent carbon in a single, concerted step. lscollege.ac.in The result is a product where the nucleophile has added to the end of the original double bond, and the double bond has migrated. wikipedia.org

SN2' reactions are competitive with standard SN2 reactions in allylic systems and are particularly favored when the α-carbon is sterically hindered, making a direct backside attack difficult. lscollege.ac.inwikipedia.org The use of strong nucleophiles can also promote this pathway. lscollege.ac.in For instance, in the reaction of 1-chloro-3-methyl-2-butene (B146958) with sodium hydroxide, the SN2' product (2-methyl-3-buten-2-ol) is the major product (85%) over the SN2 product (3-methyl-2-buten-1-ol, 15%) due to the steric hindrance at the primary carbon. lscollege.ac.inwikipedia.org

Role of Leaving Group in Reactivity Studies

The nature of the leaving group is a critical factor in determining the rate of nucleophilic substitution reactions. A good leaving group is a species that can stabilize the pair of electrons it takes with it upon bond cleavage. libretexts.orglibretexts.org This is typically associated with species that are weak bases. libretexts.org

In this compound, the bromide ion (Br⁻) is an excellent leaving group. It is the conjugate base of a strong acid, hydrobromic acid (HBr), and its large size allows the negative charge to be dispersed over a larger volume, increasing its stability. libretexts.orgyoutube.com The ability of the leaving group to depart is integral to the rate-determining step of both SN1 and SN2 reactions. libretexts.org Therefore, a more stable leaving group leads to a faster reaction. libretexts.org

The reactivity of alkyl halides in substitution reactions generally follows the order of leaving group ability: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org This trend correlates with the acidity of their conjugate acids (HI > HBr > HCl > HF). Studies comparing the reactivity of various alkyl halides have confirmed this order in both gas-phase and condensed-phase reactions, indicating that the effect is rooted in the intrinsic stability of the leaving group. nih.gov For example, a reaction with an alkyl iodide will proceed significantly faster than the same reaction with an alkyl bromide under identical conditions. libretexts.org

Radical Reaction Pathways Involving Bromobutyl Acetate

Beyond polar, ionic reactions, alkyl bromides like this compound are valuable precursors for generating carbon-centered radicals. These reactive intermediates can participate in a variety of modern synthetic transformations, particularly in carbon-carbon bond formation.

Photoredox Catalysis in C(sp3)-C(sp3) Cross-Coupling

In recent years, dual catalysis systems combining a transition metal catalyst (commonly nickel) with a photocatalyst under visible light irradiation have emerged as a powerful tool for forming C(sp³)–C(sp³) bonds. d-nb.infonih.gov Alkyl bromides are frequently used as one of the coupling partners in these metallaphotoredox reactions. d-nb.info

The general mechanism involves the photocatalyst absorbing visible light and becoming excited. This excited-state photocatalyst can then engage in a single-electron transfer (SET) process. To generate an alkyl radical from an alkyl bromide, the excited photocatalyst reduces the alkyl bromide, causing the cleavage of the carbon-bromine bond to yield a carbon-centered radical and a bromide anion. chemrxiv.org

This newly formed alkyl radical can then be intercepted by a low-valent nickel(0) or nickel(I) complex, which is part of a concurrent catalytic cycle. d-nb.info This step forms an alkyl-nickel(II) intermediate. This intermediate then undergoes transmetalation with another coupling partner (often an organoboron reagent) or reacts with an aryl halide partner in a cross-electrophile coupling, ultimately leading to the desired C(sp³)–C(sp³) bond through reductive elimination. d-nb.infonih.gov This methodology tolerates a wide range of functional groups and allows for the coupling of substrates that are challenging to connect using traditional polar chemistry. d-nb.info

Table 2: Example of a C(sp³)-C(sp³) Cross-Coupling System

| Component | Example | Role |

|---|---|---|

| Alkyl Halide | Alkyl Bromide | Alkyl radical precursor. d-nb.info |

| Coupling Partner | Tetrahydrofuran (B95107) (THF) | C(sp³)-H source. d-nb.info |

| Photocatalyst | 4CzIPN | Absorbs visible light, mediates SET. d-nb.info |

| Metal Catalyst | Ni(acac)₂ | Mediates the cross-coupling cycle. d-nb.info |

| Light Source | Blue LEDs | Excites the photocatalyst. d-nb.info |

Halogen Radical Generation and Hydrogen Atom Transfer Mechanisms

An alternative radical pathway involves the generation of a bromine radical (Br•) which can then act as a catalyst for Hydrogen Atom Transfer (HAT). researchgate.netrsc.org In some photoredox systems, instead of direct reduction of the alkyl bromide, the photocatalyst can oxidize a bromide anion present in the solution to generate a bromine radical. d-nb.info

This bromine radical is a potent hydrogen atom abstractor. researchgate.netrsc.org It can selectively abstract a hydrogen atom from a weak C-H bond in another molecule (e.g., an ether like THF or a cycloalkane), generating a new carbon-centered radical. d-nb.info This process is a key step in C-H functionalization reactions. The newly formed carbon radical can then engage in the desired bond-forming reaction, for instance, by coupling with another molecule or being trapped in a catalytic cycle. d-nb.info

This mechanism, where the alkyl bromide indirectly facilitates the reaction by being a source of bromine radical, avoids the need for an additional, dedicated HAT catalyst. d-nb.info This process, known more broadly as Halogen-Atom Transfer (XAT), has become a cornerstone of modern radical chemistry for generating carbon radicals from stable precursors under mild, light-mediated conditions. nih.govsemanticscholar.orgchemrxiv.org

Isomerization and Elimination Processes of Brominated Esters

The reactivity of brominated esters like this compound is characterized by two primary pathways: isomerization and elimination. These reactions are influenced by the presence of catalysts, solvent conditions, and the inherent structural features of the molecule. Understanding these mechanisms is crucial for predicting product formation and controlling reaction outcomes in synthetic chemistry.

Catalyzed Isomerization (Electrophilic vs. Nucleophilic Pathways)

Isomerization in brominated esters can be catalyzed through distinct electrophilic and nucleophilic pathways, leading to structural rearrangement of the molecule. The specific pathway is often dictated by the nature of the catalyst employed.

Electrophilic Pathways: Acid-catalyzed isomerization represents a common electrophilic pathway. In this mechanism, a proton or a Lewis acid acts as the electrophile. The process is initiated by the protonation of the carbonyl oxygen of the ester group. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack, potentially by the bromine atom or through rearrangements involving the butyl chain. This can lead to the migration of the bromine atom or shifts in the carbon skeleton, resulting in a more thermodynamically stable isomer. The reaction proceeds through a series of equilibrium steps, and the final product distribution is governed by the relative stabilities of the possible isomers. masterorganicchemistry.com

Nucleophilic Pathways: Nucleophilic catalysis involves a nucleophile initiating the isomerization process. For instance, a nucleophile can attack the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org Subsequent elimination of the original alkoxy group and re-formation of the ester with a rearranged alkyl portion can occur. In some cases, particularly with enol esters, nucleophiles like cyanide can cleave the ester and form transient acyl cyanides. These intermediates can then re-acylate the enolate at a different position, effecting isomerization. researchgate.net While this compound is not an enol ester, analogous nucleophilic attacks, potentially at the carbon bearing the bromine, could initiate substitution-rearrangement sequences, although such pathways are less common than elimination for secondary bromides.

The table below summarizes the key distinctions between these catalytic pathways for ester isomerization.

| Feature | Electrophilic Pathway (Acid-Catalyzed) | Nucleophilic Pathway (Base or Nucleophile-Catalyzed) |

| Catalyst | Protic acids (e.g., H₂SO₄), Lewis acids | Bases (e.g., alkoxides), Nucleophiles (e.g., CN⁻) |

| Initial Step | Protonation of the carbonyl oxygen masterorganicchemistry.com | Nucleophilic attack on the carbonyl carbon or alkyl chain libretexts.org |

| Key Intermediate | Protonated ester, carbocation-like species | Tetrahedral intermediate, transient acyl species libretexts.orgresearchgate.net |

| Driving Force | Formation of a more stable carbocation or final isomer | Formation of a more stable product, release of steric strain |

Dehydrohalogenation Mechanisms

Dehydrohalogenation is an elimination reaction where a hydrogen atom and a halogen atom are removed from adjacent carbon atoms, resulting in the formation of an alkene. saskoer.ca For this compound, this involves the removal of a hydrogen and the bromine atom to form different isomers of butenyl acetate. This reaction typically proceeds via two main mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the bromine (the β-carbon), and the bromine leaving group departs simultaneously, forming a double bond. pressbooks.pub The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the base. pressbooks.pubbingol.edu.tr This mechanism is favored by strong, sterically hindered bases and requires a specific anti-periplanar geometry between the hydrogen being removed and the bromine atom for optimal orbital overlap in the transition state. pressbooks.pub For this compound, the base can abstract a proton from either C1 or C3, leading to the formation of but-1-enyl acetate or but-2-enyl acetate, respectively. According to Saytzeff's rule, the major product is typically the more substituted, and therefore more stable, alkene, which would be but-2-enyl acetate. doubtnut.com

E1 Mechanism: The E1 mechanism is a two-step process. In the first step, the leaving group (bromide ion) departs on its own to form a secondary carbocation intermediate. This is the slow, rate-determining step. saskoer.ca In the second, rapid step, a weak base removes a proton from a carbon adjacent to the positively charged carbon, leading to the formation of the double bond. bingol.edu.tr The E1 reaction rate is dependent only on the concentration of the substrate. This pathway is favored by weak bases, polar protic solvents (which stabilize the carbocation intermediate), and higher temperatures. Similar to the E2 pathway, the E1 mechanism can also produce a mixture of but-1-enyl acetate and but-2-enyl acetate, with the more stable but-2-enyl acetate generally being the major product.

The following table outlines the conditions and characteristics that differentiate the E1 and E2 mechanisms for the dehydrohalogenation of a substrate like this compound.

| Characteristic | E2 Mechanism | E1 Mechanism |

| Kinetics | Second-order (Rate = k[substrate][base]) bingol.edu.tr | First-order (Rate = k[substrate]) saskoer.ca |

| Base Requirement | Strong base required saskoer.cayoutube.com | Weak base is sufficient bingol.edu.tr |

| Stereochemistry | Requires anti-periplanar arrangement pressbooks.pub | No specific geometric requirement |

| Intermediate | None (concerted transition state) pressbooks.pub | Carbocation intermediate saskoer.ca |

| Solvent Preference | Less polar, aprotic solvents | Polar, protic solvents bingol.edu.tr |

| Product Selectivity | Can be controlled (Saytzeff/Hofmann) | Primarily Saytzeff (most stable alkene) doubtnut.com |

Applications of 2 Bromobutyl Acetate in Advanced Organic Synthesis

Role as a Key Building Block in Heterocyclic Compound Synthesis

2-Bromobutyl acetate (B1210297) serves as a crucial precursor in the synthesis of numerous heterocyclic frameworks. Its utility stems from its ability to introduce a functionalized four-carbon chain into a molecule, which can then be further manipulated or cyclized to form the desired ring system.

In the synthesis of pyridine (B92270) derivatives, 2-bromobutyl acetate is utilized as an alkylating agent. For instance, it reacts with pyridin-2(1H)-one derivatives to form O-alkylated products. Specifically, the reaction of certain 3-cyano-pyridin-2-one compounds with 4-bromobutyl acetate leads to the formation of the corresponding nicotinonitrile O-acyclonucleosides. eurekaselect.comekb.eg This alkylation is a key step in creating acyclic nucleoside analogs, which are of interest for their potential biological activities. eurekaselect.combu.edu.eg The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). ekb.egekb.eg Subsequent deacetylation of the resulting acetate can provide the corresponding alcohol, further expanding the molecular diversity. eurekaselect.com

Table 1: Synthesis of Pyridine Derivatives using this compound

| Starting Material | Reagent | Product Type | Ref. |

|---|---|---|---|

| 3-Cyano-4-(4-isopropylphenyl)-6-(pyridin-2-yl)-1H-pyridine-2-one | 4-Bromobutyl acetate | Nicotinonitrile O-acyclonucleoside | eurekaselect.com |

| Pyridine-2-one derivatives with sulfonamide moiety | 4-Bromobutyl acetate | 4-(Pyridin-2-yloxy)butyl acetate derivatives | ekb.eg |

The synthesis of thienopyrimidine derivatives also benefits from the use of this compound. It is employed in the alkylation of thieno[2,3-d]pyrimidin-4(3H)-one precursors. raco.catraco.cat For example, the alkylation of certain 2-substituted-5,6,7,8-tetrahydro eurekaselect.combenzothieno[2,3-d]pyrimidin-4(3H)-ones with 4-bromobutyl acetate in the presence of potassium carbonate and DMF yields the corresponding O-alkylated butyl acetate derivatives. raco.cat These intermediates can then be deacetylated to furnish the butan-1-ol derivatives, which are valuable for further synthetic modifications. raco.cat This methodology provides a straightforward route to functionalized thienopyrimidines, a class of compounds with recognized biological importance. yu.edu.jo

This compound and its analogs are significant in the synthesis of purine (B94841) derivatives, which are core structures in many antiviral compounds. For instance, 2-acetoxymethyl-4-bromobutyl acetate is a key side-chain precursor for the synthesis of penciclovir (B1679225) and famciclovir, both important antiviral drugs. google.comgoogle.com The process involves the 9-substitution of a purine base, such as 2-amino-6-chloropurine (B14584) (ACP), with the bromobutyl acetate derivative. google.com This alkylation step is crucial for introducing the acyclic side chain that mimics the sugar moiety of natural nucleosides, a common strategy in the design of antiviral agents. rsc.orggoogle.com.pg

Table 2: Application in Purine Synthesis

| Purine Precursor | Reagent | Resulting Compound Type | Application | Ref. |

|---|---|---|---|---|

| 2-Amino-6-chloropurine (ACP) | 2-Acetoxymethyl-4-bromobutyl acetate | 9-Substituted purine | Intermediate for Penciclovir and Famciclovir | google.com |

| Purine derivatives | 4-Bromobutyl piperidine (B6355638) carboxylate | 9-Substituted purine derivatives | Potential TLR7 modulators | google.com.pg |

While direct synthesis of the oxazolidinone ring using this compound is less commonly reported, related bromoalkyl compounds are instrumental in the synthesis of functionalized oxazolidinones. For example, 3-bromo-4,4-dimethyl-2-oxazolidinone is a known reagent. google.com The fundamental synthesis of oxazolidinones often involves the cyclization of amino alcohols with phosgene (B1210022) or its equivalents, or the reaction of epoxides with isocyanates. The Evans oxazolidinone, a key chiral auxiliary, is used in asymmetric synthesis to introduce stereocenters in molecules, including those that might later be incorporated into more complex structures. nih.gov The bromoalkyl functionality can be introduced before or after the formation of the oxazolidinone ring to allow for further coupling reactions.

In the synthesis of phthalazine (B143731) derivatives, this compound serves as an alkylating agent for phthalazin-1(2H)-thione and related structures. nih.gov The reaction of phthalazine-1(2H)-thione with 4-bromobutyl acetate in the presence of potassium carbonate in DMF leads to the formation of the S-alkylated product, 4-(phthalazin-1-ylthio)butyl acetate. nih.govresearchgate.net Subsequent deacetylation can yield the corresponding alcohol. This approach provides a pathway to novel phthalazine-based nucleoside analogs and other substituted phthalazines, which are explored for their potential biological activities. nih.govd-nb.inforesearchgate.net

The application of this compound extends to the synthesis of ligands for metal complexes. While direct reaction with triazine might be less common, the functionalization of pyridyl and triazine-containing ligands with alkyl chains derived from reagents like this compound can be envisaged to modify the properties of the resulting metal complexes. For example, the synthesis of binuclear lead(II) complexes has been reported using a 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine ligand. nih.gov The synthesis of various triazine and pyridyl complexes often involves the initial synthesis of a functionalized ligand. uchile.clscispace.com The introduction of an alkyl acetate chain could influence the solubility and coordination properties of the ligand. Research has also been conducted on the synthesis of uracil (B121893) acyclic nucleosides using 4-bromobutyl acetate, which can be considered for creating more complex heterocyclic systems. researchgate.net

Utilization in Polymer Chemistry

The dual functionality of bromobutyl acetates makes them ideal candidates for the synthesis of complex polymers with controlled branching and high functionality. They are particularly instrumental in creating AB₂-type monomers, which are foundational for producing dendritic and branched polymer structures.

In the field of polymer science, 4-bromobutyl acetate is a key starting material for creating AB₂ monomers used in the synthesis of aliphatic hyperbranched polyesters (HBPE). nih.gov The synthesis begins with the selective mono-C-alkylation of diethyl malonate with 4-bromobutyl acetate. nih.govnih.gov This reaction yields an A₂B diester monomer, which is subsequently hydrolyzed to form the final A₂B diacid monomer. nih.gov

This monomer is then subjected to melt polymerization, often catalyzed by an acid such as p-toluenesulfonic acid (pTSA), under reduced pressure and elevated temperatures. nih.gov The polymerization proceeds via a polycondensation reaction, where the dimensional growth of the monomer forms a highly branched, spherical polyester (B1180765). nih.gov The molecular weight and the rate of polymerization can be controlled by adjusting the reaction time and vacuum conditions. nih.gov These HBPE polymers are characterized by a three-dimensional aliphatic structure with numerous carboxylic acid groups on their surface, making them suitable for further functionalization. nih.govnih.gov

Table 1: Properties of Hyperbranched Polymers Synthesized Using a 4-Bromobutyl Acetate-Derived Monomer This table presents data for polymers synthesized using the 4-bromobutyl acetate isomer as reported in the literature.

| Polymer Type | Synthesis Method | Molecular Weight (Mw) | Polydispersity Index (PDI) | Source |

| HBPE-S | Melt Polymerization | 38,000 Da | 1.86 | nih.gov |

| HBPEC | A₂B + B₂ Copolymerization | 47,922 Da | 1.52 | nih.gov |

Incorporation into Pseudo-Branched Polyester Co-polymers

A variation of this methodology involves the copolymerization of the 4-bromobutyl acetate-derived A₂B diacid monomer with a "chain extender" like diethylene glycol or triethylene glycol. core.ac.ukpittstate.edu This approach is used to synthesize pseudo-branched polyester (PBPE) co-polymers. The synthesis is also typically carried out using a melt polymerization technique catalyzed by p-toluenesulfonic acid. core.ac.ukpittstate.edu

The inclusion of diethylene glycol or triethylene glycol introduces more hydrophilic ether linkages into the polymer backbone. core.ac.uk This modification increases the size of the nanocavities within the globular polymer structure and enhances its ability to encapsulate more polar molecules. core.ac.uk The resulting pseudo-branched polymers are designed to be globular in shape, a conformation considered ideal for drug encapsulation and delivery applications. core.ac.ukpittstate.edu Research has demonstrated the synthesis of polymers with molecular weights approaching 34,000 Da, which is suitable for use in drug delivery systems. core.ac.ukresearchgate.net

Precursor in Ionic Liquid Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, and their synthesis often involves the quaternization of a suitable base. longdom.org A haloalkane such as this compound can serve as the alkylating agent in this process. The synthesis typically involves the reaction of a base, commonly a substituted imidazole (B134444) or pyridine, with the haloalkane. longdom.org

In this reaction, the lone pair of electrons on the nitrogen atom of the base attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. This results in the formation of a bulky organic cation, such as a substituted imidazolium (B1220033) or pyridinium (B92312) cation. longdom.orgmdpi.com The bromide ion becomes the counter-anion. If desired, the anion can be exchanged through a subsequent metathesis reaction with a metal salt (e.g., AgBF₄) or via an ion-exchange resin to create ILs with different properties (e.g., tetrafluoroborate (B81430) or hexafluorophosphate (B91526) anions). longdom.orgelectrochem.org The properties of the final ionic liquid can be tuned by the choice of both the cation and the anion. electrochem.org

Application in Glycosylation and Carbohydrate Chemistry

In carbohydrate chemistry, the formation of the glycosidic linkage is a paramount challenge. Bromobutyl glycosides, prepared from bromobutanol, have been investigated as a novel class of glycosyl donors that can be used in either protected or unprotected forms. ox.ac.uk

4-Bromobutyl mannopyranosides have been successfully employed as glycosyl donors. ox.ac.uk These donors can be activated under various conditions to react with a glycosyl acceptor (an alcohol). For instance, a peracetylated 4-bromobutyl mannoside can be activated with a promoter like silver trifluoromethanesulfonate (B1224126) (AgOTf) to glycosylate an acceptor. ox.ac.uk In some cases, these donors can even function without an external activator, undergoing self-activation, potentially catalyzed by the HBr liberated during the reaction. ox.ac.uk The utility of this system lies in its potential to simplify complex oligosaccharide synthesis by reducing the need for extensive protecting group manipulations. ox.ac.uk

The stereochemical outcome of a glycosylation reaction is of utmost importance. In reactions involving bromobutyl glycosides derived from sugars like mannose, the protecting group at the C-2 position of the sugar ring plays a crucial role in directing the stereochemistry. When an acetate group is present at the C-2 position, it can provide neighboring group participation. ox.ac.uknih.gov

Upon activation of the glycosyl donor, the C-2 acetate group attacks the anomeric center, forming a cyclic dioxolenium ion intermediate. nih.gov This intermediate effectively shields one face of the molecule. Consequently, the incoming glycosyl acceptor can only attack from the opposite face, leading to the exclusive formation of the 1,2-trans glycoside. nih.govnih.gov In the case of mannose donors, which have an axial C-2 acetate, this participation results in the formation of the α-glycoside. ox.ac.uk Studies using a peracetylated 4-bromobutyl mannoside donor and methanol (B129727) as an acceptor in the presence of AgOTf resulted in the exclusive formation of the α-anomer. ox.ac.uk

Table 2: Glycosylation Reactions Using a 4-Bromobutyl Glycoside Donor Data derived from studies on 4-bromobutyl mannopyranoside donors. ox.ac.uk

| Donor | Acceptor | Activator | Product(s) | Yield | Stereoselectivity (α:β) |

| Peracetylated 4-bromobutyl mannoside | Methyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside | AgOTf | Disaccharide | 51% | Exclusive α |

| Peracetylated 4-bromobutyl mannoside | Methanol | AgOTf | Methyl mannoside | 43% | Exclusive α |

Stereoselective Synthesis Involving 2 Bromobutyl Acetate

Principles of Stereocontrol in Bromination and Substitution Reactions

Stereocontrol in the synthesis and subsequent reactions of 2-bromobutyl acetate (B1210297) is governed by the fundamental principles of stereoselective transformations. These can be broadly categorized into diastereoselective and enantioselective approaches, which rely on energetic differences between diastereomeric transition states.

Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that may already contain one or more chiral centers. In the context of bromoesters, a common strategy involves using a chiral auxiliary—a chiral compound that is temporarily incorporated into the substrate. This auxiliary directs the approach of a reagent to one face of the molecule over the other, resulting in the preferential formation of one diastereomer. researchgate.netresearchgate.net

For instance, in the nucleophilic substitution of α-bromoesters, a chiral auxiliary attached to the ester group can effectively control the stereochemical outcome. researchgate.net The reaction proceeds through diastereomeric transition states, where the steric and electronic properties of the auxiliary create a significant energy difference, favoring the formation of the lower-energy transition state and, consequently, the major diastereomeric product. researchgate.net Studies on the substitution of racemic α-bromobutanoic acid derivatives have shown that good to high diastereoselectivity can be achieved, which is influenced by factors such as reaction temperature and the structure of the chiral auxiliary. researchgate.netresearchgate.net

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other from an achiral or racemic starting material. This is typically achieved using a chiral catalyst or reagent that interacts with the substrate to create a chiral environment. This chiral environment differentiates between the two enantiomeric transition states leading to the (R) and (S) products.

Key enantioselective strategies applicable to the synthesis of chiral brominated compounds include:

Catalytic Asymmetric Bromination : This involves the bromination of an alkene precursor using a bromine source and a chiral catalyst. The catalyst, often a metal complex with a chiral ligand or an organocatalyst, delivers the bromine atom to one face of the alkene preferentially. core.ac.uk

Dynamic Kinetic Resolution (DKR) : This powerful technique is applied to a racemic starting material, such as racemic 2-bromobutyl acetate. DKR requires conditions that allow for the rapid and reversible epimerization (racemization) of the starting material. Simultaneously, a catalyst (often an enzyme or a metal complex) selectively reacts with one of the enantiomers. As the reacting enantiomer is consumed, the equilibrium of the racemization process shifts to continuously replenish it, theoretically allowing for a 100% yield of a single product stereoisomer. researchgate.net

Chiral Auxiliary Strategies for Brominated Esters

The use of chiral auxiliaries is a well-established method for achieving stereocontrol in the synthesis of α-substituted esters. This strategy involves covalently attaching a chiral molecule to a racemic α-bromoester substrate. The subsequent nucleophilic substitution reaction then proceeds with high diastereoselectivity, guided by the steric and electronic influence of the auxiliary. researchgate.netresearchgate.net

A notable example is the conversion of racemic α-bromobutanoic acid into esters using amides derived from (S)-lactic acid as chiral auxiliaries. researchgate.net In these systems, the displacement of the bromide by a nucleophile, such as 4-chlorophenoxide, occurs with significant diastereoselectivity. The effectiveness of this stereocontrol is dependent on the reaction conditions. After the substitution, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. researchgate.net

The following table summarizes research findings on the diastereoselective substitution of α-bromoesters using different chiral auxiliaries and conditions.

Table 1: Diastereoselective Substitution of α-Bromoesters Using (S)-Lactamide Chiral Auxiliaries

| Entry | Chiral Auxiliary | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | (S)-Lactamide | 0 | 2 | 99 | 80:20 |

| 2 | (S)-Lactamide | 60 | 1 | 99 | 70:30 |

| 3 | (S)-N-benzyllactamide | 0 | 0.5 | 70 | 90:10 |

| 4 | (S)-N-benzyllactamide | 60 | 0.5 | 72 | 80:20 |

| 5 | (S)-N-diphenylmethyllactamide | 0 | 0.5 | 99 | 98:2 |

| 6 | (S)-N-diphenylmethyllactamide | 60 | 0.5 | 99 | 88:12 |

Data sourced from a study on the dynamic kinetic resolution of α-bromoesters. researchgate.net

Catalytic Enantioselective Methods

Catalytic enantioselective methods offer a more atom-economical approach to producing chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For a compound like this compound, such methods could be applied either to its formation via bromination or to its resolution from a racemic mixture.

One potential route is the catalytic asymmetric bromination of a suitable alkene precursor, such as crotyl acetate. This would involve a bromine source like N-bromosuccinimide (NBS) and a chiral catalyst system. Research into asymmetric bromination has explored catalysts like ortho-substituted iodobenzenes, which are hypothesized to deliver Br+ to the alkene via a hypervalent I(III)-Br intermediate, with chirality being induced by chiral amidine groups on the catalyst. core.ac.uk

Another powerful approach is dynamic kinetic resolution (DKR) of racemic this compound. This process combines the rapid racemization of the starting material with a highly selective reaction of one enantiomer. For example, the combination of enzyme catalysis for the selective reaction and metal catalysis for the racemization has seen significant development. researchgate.net Organocatalysts have also emerged as a new tool for facilitating DKR processes. researchgate.net

A further strategy involves the catalytic enantioselective nitro-aldol (Henry) reaction . While not directly producing this compound, studies have shown that highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols can be synthesized by reacting aldehydes with bromonitromethane (B42901) in the presence of a copper(II) acetate catalyst and a chiral amino pyridine (B92270) ligand. rsc.orgresearchgate.net This demonstrates the principle of using chiral metal catalysts to control stereochemistry in the formation of C-C bonds adjacent to a bromine-bearing carbon.

Retention and Inversion of Configuration in Reactions of Bromobutyl Acetates

The stereochemical outcome of nucleophilic substitution reactions at the chiral center of this compound is fundamentally dependent on the reaction mechanism. The two primary mechanisms, S_N2 and S_N1, lead to distinct stereochemical results.

Inversion of Configuration (S_N2 Mechanism): The S_N2 (bimolecular nucleophilic substitution) reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. sparknotes.commedium.com For this to occur, the nucleophile must attack from the side opposite to the leaving group, a trajectory known as "backside attack". medium.comlibretexts.org This approach minimizes steric hindrance and electrostatic repulsion between the incoming nucleophile and the departing leaving group. libretexts.org

This backside attack forces the three other substituents on the carbon to "flip over," much like an umbrella in a strong wind. medium.commasterorganicchemistry.com The result is a complete inversion of the stereochemical configuration at the chiral center. sparknotes.com For example, if a nucleophile reacts with (R)-2-bromobutyl acetate via an S_N2 mechanism, the product will have the (S) configuration. masterorganicchemistry.com S_N2 reactions are stereospecific, meaning a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product. libretexts.org

Retention of Configuration (and Racemization): Retention of configuration occurs when the nucleophile effectively replaces the leaving group from the same side, preserving the spatial arrangement at the chiral center. medium.comvedantu.com While a direct frontside attack is generally disfavored in S_N2 reactions, retention can be the net result of a process involving two consecutive S_N2 reactions (a double inversion). sparknotes.commasterorganicchemistry.com

In contrast, the S_N1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process involving the formation of a planar carbocation intermediate. Because this intermediate is achiral, the nucleophile can attack from either face with roughly equal probability. This leads to a mixture of both inversion and retention products, resulting in racemization. vedantu.com Therefore, reactions of this compound that proceed through an S_N1 pathway would lead to a loss of stereochemical purity.

Advanced Spectroscopic and Analytical Methodologies for 2 Bromobutyl Acetate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. libretexts.org For 2-bromobutyl acetate (B1210297), both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-bromobutyl acetate (CH₃ᵃC(O)O–CH₂ᵇ–CHᶜ(Br)–CH₂ᵈ–CH₃ᵉ) provides a wealth of information through its chemical shifts, integration, and signal splitting (multiplicity). The spectrum is predicted to show five distinct signals corresponding to the five non-equivalent sets of protons in the molecule. The electronegativity of the oxygen and bromine atoms significantly influences the chemical shifts of nearby protons, causing them to appear further downfield. docbrown.info

The proton on the carbon bearing the bromine atom (Hᶜ) is expected to be the most downfield of the butyl chain protons, appearing as a multiplet. The protons on the carbon adjacent to the ester oxygen (Hᵇ) will also be shifted downfield. The acetate methyl protons (Hᵃ) will appear as a sharp singlet in a region typical for acetyl groups. docbrown.info The terminal methyl group (Hᵉ) of the butyl chain will be the most upfield signal, appearing as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data based on known chemical shift values for similar structural motifs. docbrown.infogoogle.com

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Hᵃ (CH₃ CO) | ~2.1 | Singlet (s) | 3H |

| Hᵇ (OCH₂ ) | ~4.2 | Multiplet (m) | 2H |

| Hᶜ (CH Br) | ~4.1 | Multiplet (m) | 1H |

| Hᵈ (CH₂ CH₃) | ~1.9 | Multiplet (m) | 2H |

| Hᵉ (CH₂CH₃ ) | ~1.0 | Triplet (t) | 3H |

¹³C NMR Spectroscopic Analysis

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound produces a single peak. libretexts.org This technique is invaluable for confirming the carbon backbone of the molecule. There are six unique carbon environments in this compound (¹CH₃²C(O)O–³CH₂–⁴CH(Br)–⁵CH₂–⁶CH₃), and thus six signals are expected.

The carbonyl carbon (C²) of the ester group will have the largest chemical shift, typically appearing between 170-185 ppm. docbrown.info The carbon atom bonded to the bromine (C⁴) and the carbon bonded to the ester oxygen (C³) will also be significantly deshielded and appear downfield. docbrown.infocarlroth.com The remaining alkyl carbons will appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on known chemical shift values for similar structural motifs. docbrown.infocarlroth.com

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C¹ (C H₃CO) | ~21 |

| C² (C =O) | ~170 |

| C³ (OC H₂) | ~68 |

| C⁴ (C HBr) | ~53 |

| C⁵ (C H₂CH₃) | ~34 |

| C⁶ (CH₂C H₃) | ~12 |

Advanced NMR Techniques for Structural Elucidation

While 1D NMR spectra provide foundational data, complex structures or ambiguous signals often require advanced 2D NMR experiments for definitive assignment. spectrabase.com For this compound, these techniques confirm the connectivity of atoms that is inferred from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings between adjacent carbons. For this compound, it would show cross-peaks connecting Hᶜ with Hᵇ and Hᵈ, and Hᵈ with Hᵉ, confirming the sequence of the butyl chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, providing unambiguous C-H assignments. spectrabase.com For example, the proton signal at ~4.1 ppm (Hᶜ) would correlate with the carbon signal at ~53 ppm (C⁴).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons that are two or three bonds apart. spectrabase.com Key correlations for this compound would include a cross-peak between the acetate methyl protons (Hᵃ) and the carbonyl carbon (C²), and, most importantly, between the methylene (B1212753) protons adjacent to the oxygen (Hᵇ) and the carbonyl carbon (C²). This latter correlation definitively confirms that the acetate group is attached to the C1 position of the 2-bromobutyl moiety.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong, sharp absorption from the ester's carbonyl group (C=O) stretch. Another key region contains the stretching vibrations of the C-O bonds of the ester. The spectrum also displays characteristic absorptions for C-H stretching and bending vibrations. The C-Br stretch appears in the fingerprint region of the spectrum, which is often complex but provides a unique pattern for the molecule. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | sp³ C-H | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong, Sharp |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

| C-Br Stretch | Alkyl Halide | 500 - 600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. carlroth.com

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2). This is the characteristic isotopic signature of a molecule containing one bromine atom, due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes being approximately 1:1. docbrown.info The molecular weight of C₆H₁₁BrO₂ is approximately 194/196 g/mol .

Electron impact ionization can cause the molecular ion to break apart in predictable ways. The fragmentation pattern gives clues to the molecule's structure. Common fragmentation pathways for this compound would include:

Loss of the bromine atom: [M-Br]⁺

Loss of the acetoxy group: [M-CH₃COO]⁺

Cleavage of the C-C bonds in the butyl chain.

Formation of an acetyl cation ([CH₃CO]⁺), which is a very common fragment for acetates and often appears as a strong peak at m/z 43.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity of Ion | Notes |

|---|---|---|

| 194/196 | [C₆H₁₁BrO₂]⁺ | Molecular ion peaks (M⁺, M+2), characteristic 1:1 ratio for Bromine. |

| 115 | [C₆H₁₁O₂]⁺ | Fragment from loss of Br radical. |

| 135/137 | [C₄H₈Br]⁺ | Fragment from loss of acetic acid (CH₃COOH), often via rearrangement. |

| 57 | [C₄H₉]⁺ | Butyl cation from loss of the acetoxy and bromine radicals. |

| 43 | [CH₃CO]⁺ | Acetyl cation, often the base peak. |

Chemometric Analysis of Spectroscopic Data

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. When analyzing this compound, especially in contexts like quality control, reaction monitoring, or purity assessment, large datasets can be generated from spectroscopic methods (e.g., multiple NMR or IR spectra).

Principal Component Analysis (PCA) is a powerful chemometric tool that can be applied to such datasets. PCA reduces the dimensionality of the data by transforming the many variables (e.g., every data point in a spectrum) into a smaller number of uncorrelated variables called principal components.

For instance, if multiple batches of this compound are produced, their IR or NMR spectra can be analyzed using PCA. The results can be visualized in a "scores plot," where each spectrum is represented by a single point. Batches with similar chemical profiles will cluster together, while outlier batches, perhaps containing impurities or unreacted starting materials, will be clearly separated. This allows for rapid quality assessment without needing to interpret every detail of every spectrum manually.

Theoretical and Computational Studies of 2 Bromobutyl Acetate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties such as electronic structure, reactivity, and spectroscopic parameters.

Recent studies have utilized DFT calculations to understand the electronic properties and reactivity of various organic molecules. rsc.org For instance, DFT has been used to analyze the structural and electronic properties of compounds synthesized for various applications, with theoretically obtained parameters showing excellent agreement with experimental results. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. nih.govmdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability, as it is easier for electrons to be excited to a higher energy level. nih.gov Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. nih.gov

DFT calculations are commonly used to determine the HOMO and LUMO energies and the resulting energy gap. nih.govphyschemres.org This analysis provides valuable information for evaluating the potential of a molecule to participate in chemical reactions. rsc.org For example, in studies of potential corrosion inhibitors, higher HOMO and lower LUMO energies are indicative of better electron-donating and electron-accepting capabilities, respectively. rsc.org

Table 1: Key Concepts in HOMO-LUMO Analysis

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. mdpi.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. mdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap indicates high reactivity and low stability. A large gap indicates low reactivity and high stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comuni-muenchen.de The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, using a color-coded scheme to represent different potential values. wolfram.com

Typically, regions of negative electrostatic potential, shown in red and yellow, are associated with electron-rich areas and are susceptible to electrophilic attack. mdpi.comresearchgate.net Conversely, regions of positive electrostatic potential, depicted in blue, are electron-poor and indicate sites for nucleophilic attack. mdpi.comresearchgate.net Green areas represent regions of neutral potential. researchgate.net

MEP analysis is widely used in organic chemistry to understand reaction mechanisms and predict the sites of interaction between molecules. mdpi.com For 2-bromobutyl acetate (B1210297), an MEP map would likely show negative potential around the oxygen atoms of the carbonyl group, making them sites for electrophilic attack. mdpi.com The carbon atom attached to the bromine and the carbonyl carbon would likely exhibit positive potential, marking them as sites for nucleophilic attack. The bromine atom itself could show both positive (along the C-Br bond axis, the "sigma-hole") and negative (around the lone pairs) potential, influencing its interactions.

While a specific MEP map for 2-bromobutyl acetate is not provided in the search results, the general principles allow for a qualitative prediction of its reactive sites.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior and intermolecular interactions within a system. wustl.edu This technique can be used to investigate a wide range of phenomena, including conformational changes, diffusion, and the formation of intermolecular complexes. dovepress.com

MD simulations are particularly useful for understanding how molecules interact with each other in a condensed phase, such as in a solvent or on a surface. rsc.org The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. nih.gov These simulations can provide insights into hydrogen bonding, van der Waals forces, and electrostatic interactions that govern the behavior of molecules in a system. mdpi.com

In the context of this compound, MD simulations could be employed to study its interactions with solvent molecules, its behavior in a mixture with other compounds, or its adsorption onto a surface. For example, simulations could model the solvation shell of this compound in different solvents, revealing details about the strength and geometry of solvent-solute interactions. Such information is crucial for understanding reaction kinetics and solubility. While the provided search results mention the use of MD simulations for studying interactions of similar molecules, specific MD studies focused solely on this compound were not identified. rsc.orgresearchgate.net

Computational Modeling of Reaction Mechanisms and Intermediates

Computational modeling, often using DFT, is a powerful tool for elucidating reaction mechanisms and characterizing the structures and energies of transient intermediates and transition states. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, computational methods can provide a detailed, step-by-step description of how reactants are converted into products. acs.org

This approach has been successfully applied to study various organic reactions, including isomerizations, eliminations, and substitution reactions. researchgate.net For instance, computational models have been used to support experimental findings by providing structures for reaction intermediates and transition states. acs.org

While the search results describe the use of computational modeling for reactions of similar brominated organic compounds, specific studies detailing the reaction mechanisms and intermediates of this compound were not found. researchgate.netucl.ac.uk However, the established methodologies are directly applicable to this compound.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While 2-bromobutyl acetate (B1210297) is commercially available, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. Current methods may rely on classical bromination and acetylation reactions, which can present challenges in terms of regioselectivity and atom economy. Research is anticipated to move towards catalytic and one-pot procedures that offer greater control and efficiency.

One promising avenue is the development of regioselective functionalization of simple precursors. For instance, methods for the catalytic, anti-Markovnikov hydrobromination of 1-butene (B85601) followed by a selective acetylation could provide a direct route. Similarly, research into the regioselective opening of epoxides derived from butene, such as 1,2-epoxybutane, with an acetyl bromide equivalent under catalytic conditions could yield the desired product with high selectivity. A significant challenge remains in controlling the regioselectivity to favor the 2-bromo isomer over other possibilities.

Another area of exploration is the functionalization of butanediols. A key research direction would be the development of catalytic systems that can selectively mono-brominate a vicinal diol like 1,2-butanediol (B146104) and subsequently acetylate the remaining hydroxyl group in a single reaction vessel. This approach would improve process efficiency by reducing the number of isolation and purification steps. The synthesis of related halo-esters, such as 2-bromoethyl acetate from 2-bromoethanol (B42945) chemicalbook.com or 4-bromobutyl acetate from tetrahydrofuran (B95107), suggests that alcohol acetylation and ether ring-opening are viable strategies that could be adapted. rsc.org

| Precursor | Potential Synthetic Route | Key Research Challenge |

| 1,2-Butanediol | Selective mono-bromination and subsequent acetylation | Achieving high regioselectivity for the 2-position over the 1-position. |

| 1-Butene | Anti-Markovnikov addition of HBr followed by acetylation | Controlling the regioselectivity of the addition and preventing side reactions. |

| 1,2-Epoxybutane | Ring-opening with an acetyl bromide source | Directing the nucleophilic attack to the desired carbon atom. |

| 2-Bromobutan-1-ol | Acetylation (e.g., with isopropenyl acetate) | Development of a mild and efficient catalytic acetylation protocol. chemicalbook.com |

Exploration of New Catalytic Systems for 2-Bromobutyl Acetate Transformations

The transformation of this compound using modern catalytic systems is a major frontier for future research. The secondary bromide in the molecule is a key functional group for cross-coupling and substitution reactions, and advanced catalysts can significantly enhance its reactivity and expand its synthetic potential.

Nickel-catalyzed cross-coupling reactions, which are effective for activating unactivated alkyl halides, represent a significant area of interest. nih.gov Future work will likely explore the use of Ni-based systems to couple this compound with a wide range of organometallic reagents (e.g., organozincs, Grignards) and other coupling partners. This would enable the formation of new carbon-carbon bonds at the 2-position, introducing complex alkyl or aryl groups. nih.gov Similarly, iron-catalyzed cross-coupling offers a less expensive and more environmentally benign alternative that warrants investigation. epfl.ch

Nucleophilic catalysis is another promising direction. Studies on related brominated polymers have shown that catalysts like tetrabutylammonium (B224687) salts can accelerate substitution reactions. queensu.ca Applying such catalysts to reactions of this compound could facilitate its conversion into other valuable intermediates through displacement of the bromide with various nucleophiles (e.g., azides, cyanides, carboxylates). researchgate.net This could be particularly useful for creating libraries of compounds for biological screening.

Furthermore, the emergence of photoredox catalysis opens up new possibilities for radical-based transformations. rsc.org Research could focus on using visible-light photocatalysts to generate a radical from the C-Br bond of this compound, which could then participate in additions, cyclizations, or other complex bond-forming reactions under exceptionally mild conditions. mpg.de

| Catalytic System | Transformation Type | Potential Advantages |

| Nickel Pincer Complexes | C(sp³)–C(sp²) Cross-Coupling | High functional group tolerance, use of unactivated halides. nih.gov |

| Iron Pincer Complexes | Alkyl-Aryl Kumada Coupling | Low cost, environmentally benign metal catalyst. epfl.ch |

| Tetrabutylammonium Salts | Nucleophilic Substitution (SN2) | Enhanced reaction rates, phase-transfer capabilities. queensu.ca |

| Organic Photocatalysts | Single-Electron Transfer (SET) / Radical Formation | Mild reaction conditions, novel reactivity pathways. rsc.orgmpg.de |

Expansion of Synthetic Utility in Complex Molecular Architectures

This compound serves as a bifunctional building block, containing both an electrophilic carbon center (C-Br) and a protected hydroxyl group (acetate). This dual functionality makes it an attractive reagent for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. While many reported syntheses use its isomer, 4-bromobutyl acetate, the principles demonstrate the utility of the bromobutyl acetate scaffold. rsc.orggoogle.com